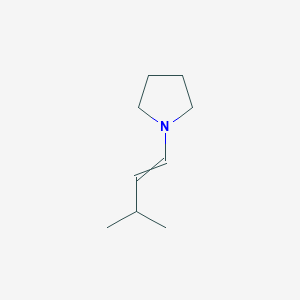
1-Methylpropylhydroxyl amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Methylpropylhydroxyl amine can be synthesized through several methods:
Reduction of Nitriles: One common method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with hydroxylamine.
Industrial Production Methods
Industrial production of N-hydroxy-2-butanamine often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes .
化学反応の分析
Types of Reactions
1-Methylpropylhydroxyl amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Oximes, nitroso compounds
Reduction: Primary amines
Substitution: Various substituted amines and halides
科学的研究の応用
1-Methylpropylhydroxyl amine has several applications in scientific research:
作用機序
The mechanism of action of N-hydroxy-2-butanamine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Hydroxylation Reactions: It participates in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, leading to the formation of N-hydroxy derivatives.
Pathways Involved: The compound is involved in metabolic pathways related to nitrogen metabolism and detoxification processes.
類似化合物との比較
1-Methylpropylhydroxyl amine can be compared with other similar compounds such as:
Butanamine: The parent compound, which lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxy-2-butanimine: A closely related compound with similar chemical properties but different reactivity due to the presence of an imine group.
N-Hydroxyethylamine: Another hydroxylamine derivative with different chain length and reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C4H11NO |
|---|---|
分子量 |
89.14 g/mol |
IUPAC名 |
N-butan-2-ylhydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3 |
InChIキー |
LHYPXHNPQLMXDH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)



